N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

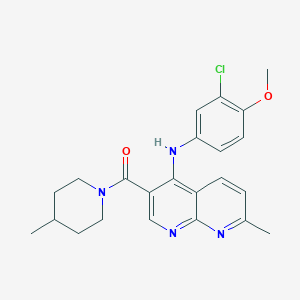

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-methylpiperidine-1-carbonyl moiety at position 3, and a 3-chloro-4-methoxyphenylamine group at position 2.

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-14-8-10-28(11-9-14)23(29)18-13-25-22-17(6-4-15(2)26-22)21(18)27-16-5-7-20(30-3)19(24)12-16/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTFNWSMZCBMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)Cl)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine ring, and the attachment of the chloromethoxyphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the chloromethoxyphenyl group, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core and the piperidine ring play crucial roles in binding to these targets, while the chloromethoxyphenyl group can influence the compound’s overall activity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares a 1,8-naphthyridine backbone with several analogs, but variations in substituents significantly influence its properties. Key analogs include:

N-(2,4-dimethoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine (L968-0963)

- Substituents : 2,4-dimethoxyphenyl group at position 3.

- Comparison: The absence of a chlorine atom and the presence of two methoxy groups (vs. The para-methoxy group may improve steric accessibility compared to the meta-chloro substituent in the target compound .

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine (BI59670)

- Substituents : 4-isopropylphenyl group at position 4.

- Comparison : The bulky isopropyl group introduces steric hindrance, which might reduce binding affinity to flat binding pockets but enhance hydrophobic interactions. The lack of halogen or methoxy groups diminishes polar interactions compared to the target compound .

Substituent-Driven Property Analysis

Electronic Effects

- Target Compound : The 3-chloro-4-methoxyphenyl group combines an electron-withdrawing chlorine (meta) and an electron-donating methoxy (para), creating a polarized aromatic system. This may enhance binding to targets requiring both hydrophobic (Cl) and hydrogen-bonding (OCH₃) interactions.

- BI59670 : The isopropyl group is purely hydrophobic, favoring lipid-rich environments but limiting solubility in aqueous media .

Steric and Solubility Considerations

- Target Compound : The chloro group’s smaller size compared to isopropyl (BI59670) may improve membrane permeability. The methoxy group balances solubility and lipophilicity.

- L968-0963 : Two methoxy groups likely improve aqueous solubility, making it more suitable for oral administration .

- BI59670 : High lipophilicity due to isopropyl may enhance blood-brain barrier penetration but increase off-target binding .

Functional Analog Comparison (Agrochemicals)

highlights urea derivatives like metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) and chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea), which share the 3-chloro-4-substituted-phenyl motif. While these are herbicides, the target compound’s naphthyridine core may offer distinct mechanisms, such as kinase inhibition or intercalation, diverging from urea-based agrochemicals .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- A naphthyridine core

- A chloro-substituted phenyl group

- A piperidine moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to various biological responses, such as enzyme inhibition or modulation of receptor activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

- Antimicrobial Properties : The compound has shown promise in vitro against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | Inhibition of cell proliferation | |

| Antimicrobial | Staphylococcus aureus | Bactericidal activity | |

| Enzyme Inhibition | Protein Kinase | Competitive inhibition |

Case Studies

-

Anticancer Study :

- A study involving the treatment of HeLa cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial properties.

-

Enzyme Interaction :

- The compound was evaluated for its inhibitory effects on a specific protein kinase involved in cancer signaling pathways, showing promising results with an IC50 value of 50 nM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.